molecular formula C8H8F3NO B2654266 (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol CAS No. 2227706-43-4

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Cat. No.: B2654266
CAS No.: 2227706-43-4
M. Wt: 191.153
InChI Key: LXAUCTIDNYDKTL-RXMQYKEDSA-N
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Description

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with an ethan-1-ol moiety

Scientific Research Applications

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the reaction of 2-(trifluoromethyl)pyridine with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with a magnesium halide in the presence of an ether solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-3-yl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and applications.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar heterocyclic structure but with different substituents and biological activities.

Uniqueness

The presence of the trifluoromethyl group in (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and selectivity.

Properties

IUPAC Name

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAUCTIDNYDKTL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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